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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of the novel Src family

kinase (SFK) inhibitor, TL02-59, with other well-characterized Src inhibitors: Dasatinib,

Saracatinib (AZD0530), and Bosutinib. The information presented herein is supported by

experimental data to offer an objective assessment of their performance and potential

applications in research and drug development.

Executive Summary
TL02-59 is a highly potent and selective inhibitor of the myeloid Src-family kinase Fgr.[1][2][3]

While other inhibitors like Dasatinib, Saracatinib, and Bosutinib also target Src family kinases,

they exhibit broader kinase inhibition profiles, which can lead to off-target effects. This guide

summarizes the quantitative data on their kinase inhibition, details the experimental

methodologies used to determine these profiles, and illustrates the key signaling pathways and

experimental workflows.

Data Presentation: Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent

or a research tool. The following tables provide a comparative overview of the inhibitory activity

(IC50 in nM) of TL02-59, Dasatinib, Saracatinib, and Bosutinib against a panel of selected

kinases.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15578233?utm_src=pdf-interest
https://www.benchchem.com/product/b15578233?utm_src=pdf-body
https://www.benchchem.com/product/b15578233?utm_src=pdf-body
https://www.cancer-research-network.com/2019/09/17/tl02-59-is-a-selective-and-orally-active-myeloid-src-family-kinase-fgr-inhibitor/
https://pubmed.ncbi.nlm.nih.gov/29763550/
https://www.medchemexpress.com/tl02-59.html
https://www.benchchem.com/product/b15578233?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Selectivity Profile of TL02-59 against key Src Family Kinases

Kinase TL02-59 IC50 (nM)

Fgr 0.03[3]

Lyn 0.1[3]

Hck 160[3]

Data from in vitro kinase assays.[4]

Table 2: Comparative Selectivity Profiles of Dasatinib, Saracatinib, and Bosutinib
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Kinase Dasatinib IC50 (nM)
Saracatinib IC50
(nM)

Bosutinib IC50
(nM)

Src Family

SRC 0.5 2.7 1.2

LCK 1.1 4 1.0

LYN 1.1 4 0.85

FYN 0.6 4 1.2

YES 0.8 4 1.4

FGR 0.8 4 0.174

HCK 0.6 4 1.0

BLK 0.6 4 -

Other Kinases

ABL1 0.6 30 2.4

KIT 4.9 >1000 >10000

PDGFRα 28 >1000 >10000

PDGFRβ 1.1 >1000 >10000

VEGFR2 8.3 >1000 -

EGFR 100 66 >10000

Note: IC50 values are compiled from various sources and should be considered as indicative,

as assay conditions can vary between studies.[5]

Key Observations:

TL02-59 demonstrates exceptional potency and selectivity for Fgr, with picomolar activity.[1]

[2][3] Its activity against other SFKs like Lyn is also high, while it is significantly less potent

against Hck.[3] A KINOMEscan profile of TL02-59 against 456 kinases revealed a high

degree of selectivity with a score of 0.07, interacting with only 23 kinases.[4]
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Dasatinib is a potent, multi-targeted inhibitor with activity against Src family kinases, Abl, and

other receptor tyrosine kinases like KIT, PDGFR, and VEGFR.[5][6][7]

Saracatinib (AZD0530) is a potent inhibitor of the Src family kinases.[7] It also inhibits Abl but

is less active against other kinases like EGFR.[5]

Bosutinib is a dual Src/Abl inhibitor with potent activity against Src family kinases.[6][7] It

exhibits minimal activity against KIT and PDGF receptors.[8][9]

Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for understanding its biological effects.

Below are detailed methodologies for key experiments cited in this guide.

In Vitro Radiometric Kinase Assay
This method is considered a gold standard for quantifying kinase activity and inhibition.[10][11]

It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

Purified recombinant kinases

Specific peptide or protein substrates for each kinase

Test inhibitor stock solution (e.g., 10 mM in DMSO)

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-

35, 2 mM DTT)

[γ-³³P]ATP or [γ-³²P]ATP[12][13]

ATP solution

96-well or 384-well plates

Phosphocellulose filter plates

Scintillation counter
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Procedure:

Prepare Inhibitor Dilutions: Prepare serial dilutions of the test inhibitor in DMSO. A typical

starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[14]

Reaction Setup: In a microplate, add the kinase reaction buffer.

Add the specific kinase to each well.

Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[14]

Initiate Kinase Reaction: Start the reaction by adding a mixture of the specific substrate and

[γ-³³P]ATP. The ATP concentration should be at the Kₘ for each kinase for accurate IC₅₀

determination.[12][14]

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).[12]

Stop Reaction and Capture Substrate: Stop the reaction by adding a stop solution (e.g.,

phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate, which

captures the phosphorylated substrate.

Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric

acid) to remove unincorporated [γ-³³P]ATP.[15]

Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and

measure the radioactivity using a scintillation counter.[14]

Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor

concentration compared to the DMSO control. Determine the IC₅₀ value for each kinase by

fitting the data to a dose-response curve.

KiNativ™ Kinase Profiling
KiNativ™ is a chemical proteomics platform used to profile kinase inhibitor interactions directly

in a native biological context, such as cell or tissue lysates. It provides insights into target

engagement and selectivity within a complex proteome.
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Principle:

The assay utilizes biotinylated acyl phosphates of ATP or ADP that act as probes. These

probes covalently label a conserved lysine residue in the ATP binding pocket of active kinases.

[16] When a cell lysate is pre-incubated with an inhibitor, the binding of the probe to the target

kinase is blocked or reduced. The extent of labeling is then quantified by mass spectrometry.

General Workflow:

Lysate Preparation: Prepare cell or tissue lysates under native conditions to preserve kinase

activity.

Inhibitor Incubation: Treat the lysate with the test inhibitor at various concentrations or a

single high concentration for initial screening.

Probe Labeling: Add the biotinylated ATP/ADP probe to the treated lysate. The probe will

covalently attach to the active site of kinases that are not blocked by the inhibitor.

Protein Digestion: Digest the proteins in the lysate into peptides using trypsin.

Enrichment of Labeled Peptides: Use streptavidin-coated beads to enrich for the biotinylated

peptides.

LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

Data Analysis: Compare the abundance of labeled peptides from the inhibitor-treated

samples to the control (DMSO-treated) samples to determine the inhibitor's selectivity and

potency against a broad range of kinases.

Mandatory Visualization
The following diagrams illustrate the Src signaling pathway and the general workflow for kinase

inhibitor selectivity profiling.
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Simplified Src Signaling Pathway
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Caption: A simplified diagram of the Src signaling pathway.
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Kinase Inhibitor Selectivity Profiling
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Caption: General workflow for kinase inhibitor selectivity profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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